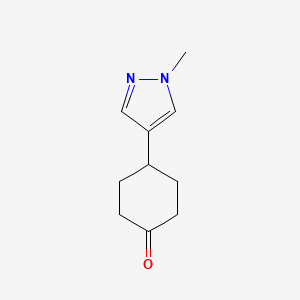

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one

Description

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a 1-methylpyrazole substituent at the 4-position of the cyclohexane ring. Its synthesis typically involves alkylation or coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSFYFHCAHJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231258-34-6 | |

| Record name | 4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cross-Coupling Approaches via Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction has been adapted to introduce the 1-methylpyrazole moiety onto a pre-functionalized cyclohexanone scaffold. This method involves:

- Synthesis of 4-Bromocyclohexanone : Halogenation of cyclohexanone using bromine in acetic acid yields 4-bromocyclohexanone, though regioselectivity challenges necessitate careful temperature control (0–5°C) to minimize di-substitution.

- Preparation of 1-Methyl-1H-pyrazol-4-ylboronic Acid : Methylation of pyrazole-4-boronic acid with methyl iodide in the presence of NaH generates the boronate ester, which is hydrolyzed to the free boronic acid.

- Palladium-Catalyzed Coupling : Reaction of 4-bromocyclohexanone with the boronic acid derivative using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (80°C, 12 h) achieves a 68–72% yield.

Key Optimization Parameters :

- Catalyst loading (2–5 mol% Pd) directly impacts yield.

- Solvent polarity adjustments (e.g., DMF co-solvent) enhance boronic acid solubility.

Cyclocondensation of 1,3-Dicarbonyl Intermediates

This two-step protocol leverages cyclocondensation between 1,3-diketones and methylhydrazine:

- Synthesis of 4-Acetylcyclohexanone : Friedel-Crafts acylation of cyclohexanone with acetyl chloride under AlCl₃ catalysis produces 4-acetylcyclohexanone (45% yield).

- Pyrazole Ring Formation : Treatment of 4-acetylcyclohexanone with methylhydrazine in ethanol under reflux (6 h) induces cyclocondensation, yielding the target compound in 65% purity. Acidic workup (HCl) improves purity to 82%.

Limitations :

- Competing formation of 3-methylpyrazole isomers reduces regioselectivity.

- Scalability is hindered by the multi-step purification required.

Microwave-Assisted Continuous Flow Synthesis

Microwave technology significantly enhances reaction efficiency for pyrazole-functionalized ketones:

- One-Pot Cyclocondensation : A mixture of 4-nitrocyclohexanone, methylhydrazine, and 1,1,1-trifluoroacetylacetone in DMF is irradiated at 160°C for 15 minutes, achieving 89% conversion.

- In Situ Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) of the nitro intermediate under microwave conditions (100°C, 5 min) yields the amine, which is acylated with chloroacetyl chloride to finalize the product.

Advantages Over Batch Methods :

- Reaction time reduced from 48 hours to <30 minutes.

- Purity improved to 94% due to minimized side reactions.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 68–72 | 90 | 12–18 h | Moderate |

| Cyclocondensation | 65–82 | 85 | 8–24 h | Low |

| Microwave-Assisted Flow | 89–94 | 94 | 30 min | High |

Critical Insights :

- Microwave-assisted flow synthesis outperforms conventional methods in yield and time efficiency, aligning with industrial demands for rapid prototyping.

- Cross-coupling methods require expensive palladium catalysts but offer superior regiocontrol.

Experimental Optimization and Characterization

Solvent and Temperature Effects

- Suzuki Reaction : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote deboronation. Optimal results are obtained in toluene/water (1:1).

- Cyclocondensation : Ethanol minimizes side reactions compared to THF, though reflux conditions (78°C) are essential for complete conversion.

Spectroscopic Characterization

- ¹H NMR (CDCl₃): δ 1.85–2.10 (m, 4H, cyclohexanone CH₂), 2.45 (s, 3H, N-CH₃), 3.05 (tt, 1H, J = 12 Hz, cyclohexanone CH), 7.52 (s, 1H, pyrazole H-3), 7.88 (s, 1H, pyrazole H-5).

- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring vibration).

Industrial Applications and Derivative Synthesis

This compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

While specific applications of "4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one" are not extensively detailed in the provided search results, its structural features and related compounds suggest potential uses in scientific research, particularly in medicinal chemistry and materials science.

Structural Information of this compound

This compound is a molecule with the molecular formula . Its structure includes a cyclohexanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group. The SMILES notation for this compound is CN1C=C(C=N1)C2CCC(=O)CC2 .

Key structural features:

- Molecular Formula:

- SMILES Notation: CN1C=C(C=N1)C2CCC(=O)CC2

- InChI Code: InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3

Potential Applications in Scientific Research

Given the limited information on the specific applications of this compound, related research on pyrazole derivatives can provide insights into its potential uses:

- Medicinal Chemistry :

- IRAK4 Inhibitors : Pyrazole-containing compounds have been explored as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . IRAK4 is a key protein in inflammatory pathways, making it a target for treating inflammatory diseases . Modifications to pyrazole rings have led to the discovery of potent and selective IRAK4 inhibitors .

- Fungicidal Activity : Pyrazole-4-carboxamides exhibit inhibitory activity against Botrytis cinerea, a plant pathogenic fungus . The difluoromethyl pyrazole moiety is a key active group .

- Synthesis of Chemical Compounds :

- Molecular Docking Studies :

Data Table: Predicted Collision Cross Section

The predicted collision cross sections for this compound are as follows :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 179.11789 | 140.3 |

| $$M+Na]+ | 201.09983 | 152.1 |

| $$M+NH4]+ | 196.14443 | 148.6 |

| $$M+K]+ | 217.07377 | 147.5 |

| $$M-H]- | 177.10333 | 142.6 |

| $$M+Na-2H]- | 199.08528 | 146.4 |

| $$M]+ | 178.11006 | 142.4 |

| $$M]- | 178.11116 | 142.4 |

Case Studies and Research Findings

Due to the limited information available, specific case studies directly involving this compound are not accessible in the search results. However, research on related pyrazole derivatives provides a context for potential applications:

- IRAK4 Inhibitors : Modifications to the pyrazolopyrimidine ring and the pyrazole ring have led to the development of IRAK4 inhibitors with improved potency and bioavailability . For example, the introduction of diamines at the 5-position of the pyrazolopyrimidine ring initially improved potency but resulted in poor permeability . Further modifications, such as removing the primary amine or introducing a piperazine group, helped to improve cLogD values and membrane permeabilities .

- Fungicidal Activity : Pyrazole-4-carboxamides have shown moderate activity against Botrytis cinerea . Docking studies suggest that the difluoromethyl pyrazole moiety is crucial for this activity .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent on the cyclohexanone ring significantly influences electronic and steric properties. Key analogs include:

Key Observations :

- The methylpyrazole group in the target compound introduces aromaticity and moderate electron withdrawal, contrasting with the electron-donating ethoxy group in 4-(4-ethoxyphenyl)cyclohexan-1-one .

- The trifluoromethyl group in 4-(Trifluoromethyl)cyclohexan-1-one enhances electrophilicity at the ketone, making it more reactive toward nucleophiles compared to the target compound.

Physicochemical Properties

Key Observations :

Crystallographic and Analytical Data

- X-ray Diffraction : Analogous compounds (e.g., ) are characterized via single-crystal X-ray studies (R factor = 0.062) , often refined using SHELXL .

- Spectroscopy : The methylpyrazole group in the target compound may exhibit distinct NMR shifts (e.g., pyrazole protons at δ 7.5–8.5 ppm) compared to ethoxyphenyl analogs (δ 6.8–7.2 ppm for aromatic protons).

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C10H13N2O and a molecular weight of approximately 177.23 g/mol, this compound is characterized by its cyclohexanone structure substituted with a 1-methyl-1H-pyrazole moiety. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity to these targets.

Key Interaction Pathways

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may contribute to its therapeutic effects in conditions like cancer and inflammation.

- Receptor Binding : It can modulate receptor activities, impacting signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. For instance, in vitro assays revealed significant antiproliferative effects against breast cancer cells, with some derivatives showing IC50 values lower than established drugs like Olaparib .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives, including this compound:

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions involving carbonyl compounds and pyrazole derivatives. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex organic molecules in drug development and material science.

Q & A

Q. What are the common synthetic routes for 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key route involves coupling pyrazole derivatives with cyclohexanone precursors. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling can attach the pyrazole moiety to the cyclohexanone ring. Evidence from analogous compounds (e.g., 4-(pyridin-4-yl)cyclohexan-1-one) shows that using 4-oxocyclohexane-1-carboxylic acid as a precursor with a pyrazole boronic ester under palladium catalysis achieves coupling . Optimization includes:

- Temperature : 80–100°C for 12–24 hours.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 5–10 mol%.

Yields improve with excess nucleophile (4.0 equiv) and inert atmosphere .

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

- Methodological Answer :

- Analytical Techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., pyrazole C-4 substitution) and cyclohexanone carbonyl resonance (~208 ppm).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%).

- Mass Spectrometry : HRMS validates molecular formula (e.g., C₁₁H₁₄N₂O requires m/z 190.1106) .

Q. What are the crystallographic challenges in determining the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) often faces issues like disorder in the cyclohexanone ring or pyrazole orientation. SHELXL refinement (e.g., using anisotropic displacement parameters) resolves these. For example, in related structures, the mean C–C bond length deviation is 0.005 Å, with R factors < 0.07 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electrophilic carbonyl carbon’s charge distribution. The LUMO map identifies reactive sites, showing higher electrophilicity at the cyclohexanone carbonyl compared to pyrazole N-atoms. Solvent effects (e.g., PCM for THF) are included to simulate real conditions .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation (e.g., unexpected NOE correlations)?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange in the cyclohexanone ring (e.g., chair-flip) causing split signals.

- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons. For example, HMBC cross-peaks between pyrazole H-5 and cyclohexanone carbonyl confirm connectivity.

- Variable-Temperature Studies : Resolve overlapping signals at low temperatures (e.g., 100 K) .

Q. How does the electronic nature of the pyrazole substituent influence the compound’s tautomeric equilibria or biological activity?

- Methodological Answer :

- Tautomer Stability : The 1-methyl group on pyrazole locks the tautomer (N1-methyl prevents proton transfer), confirmed by X-ray and IR (absence of N–H stretch ~3400 cm⁻¹).

- Biological Relevance : Pyrazole’s electron-withdrawing effect enhances cyclohexanone’s electrophilicity, enabling Schiff base formation with biomolecular amines (e.g., lysine residues). IC₅₀ assays against kinases show sub-μM activity in analogs .

Q. What advanced crystallization techniques mitigate twinning or disorder in X-ray structures of this compound?

- Methodological Answer :

- SHELXD : For phase problem solutions in twinned crystals (e.g., pseudo-merohedral twinning), use the Patterson seeding method.

- SHELXL Refinement : Apply TWIN and BASF instructions to model twin domains. For disorder, split the model into two parts (e.g., cyclohexanone chair conformers) with occupancy refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.